2-Hydroxy-5-iodobenzaldehyde
Overview
Description
2-Hydroxy-5-iodobenzaldehyde: is an organic compound with the molecular formula C7H5IO2 . It is a derivative of salicylaldehyde, where the hydrogen atom at the 5-position of the benzene ring is replaced by an iodine atom. This compound is known for its unique chemical properties and is used in various chemical reactions and applications.
Scientific Research Applications
2-Hydroxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of diagnostic agents and therapeutic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-iodobenzaldehyde can be synthesized through several methods. One common method involves the iodination of salicylaldehyde. The reaction typically uses N-iodosuccinimide as the iodinating agent in the presence of a catalyst such as triphenylphosphine gold triflate . The reaction is carried out in a solvent like dichloromethane or dichloroethane at room temperature or under reflux conditions until the starting material is completely converted .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Reagents like or in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of 2-hydroxy-5-iodobenzoic acid.
Reduction: Formation of 2-hydroxy-5-iodobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of both the aldehyde and iodine functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the iodine atom can participate in electrophilic substitution reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Salicylaldehyde (2-Hydroxybenzaldehyde): Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodosalicylaldehyde: Similar structure but may have different reactivity due to the position of the iodine atom.
2-Hydroxy-4-iodobenzaldehyde: Iodine atom at the 4-position, leading to different chemical properties.
Uniqueness: 2-Hydroxy-5-iodobenzaldehyde is unique due to the specific position of the iodine atom, which influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
2-hydroxy-5-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFVIWFKGYODKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291293 | |
Record name | 2-hydroxy-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-62-2 | |
Record name | 5-Iodosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1761-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 74697 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1761-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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